5-Hydroxynonanoic acid
CAS No.:
Cat. No.: VC18851314
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O3 |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 5-hydroxynonanoic acid |
| Standard InChI | InChI=1S/C9H18O3/c1-2-3-5-8(10)6-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |
| Standard InChI Key | XYXANQCOUCDVRX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCCC(=O)O)O |
Introduction
Structural and Molecular Characteristics
5-Hydroxynonanoic acid (IUPAC name: 5-hydroxynonanoic acid) is a saturated hydroxy fatty acid with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . Its structure features a carboxylic acid group at one terminus and a hydroxyl group at the fifth position, yielding the SMILES notation CCCCC(CCCC(=O)O)O . The compound’s XLogP3-AA value of 1.6 indicates moderate lipophilicity, while its seven rotatable bonds contribute to conformational flexibility . Hydrogen bonding capacity, with two donors and three acceptors, influences its solubility in polar solvents .
The stereochemistry of 5-hydroxynonanoic acid is notable, as the (5S)-enantiomer (CID 14029731) exhibits distinct biological activity compared to its racemic form . Chiral resolution studies highlight the importance of stereochemical purity in pharmaceutical and flavor applications .
Synthesis and Production Methods
Chemical Synthesis
Electrochemical reduction of hydroperoxides derived from castor oil ozonolysis represents a traditional route. For example, 9-hydroxynonanoic acid—a positional isomer—is synthesized via Pb-cathode reduction of intermediates, achieving yields exceeding 70% . While this method is cost-effective, adapting it for 5-hydroxynonanoic acid requires precise control over ozonolysis conditions to target the fifth carbon .
Biocatalytic Approaches
Recent breakthroughs utilize enzyme/whole-cell systems for regiospecific hydroxylation. Pseudomonas fluorescens esterase and Escherichia coli-expressed dehydrogenases enable the conversion of ricinoleic acid into 5-hydroxynonanoic acid with 70% efficiency . A 2020 study demonstrated a hybrid system combining adsorbent resins and cofactor regeneration, achieving 202 mM (35.2 g/L) yields from olive oil-derived substrates .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Cost (Relative) | Environmental Impact |
|---|---|---|---|
| Electrochemical | 70–92 | Low | Moderate (solvents) |
| Biocatalytic | 60–70 | Medium | Low (aqueous media) |
| Ozonolysis + NaBH₄ | 45–50 | High | High (borohydride) |
Physicochemical Properties
Thermal and Spectral Data
The compound melts at 51–52°C , with infrared (IR) spectra showing characteristic O–H (3300 cm⁻¹) and C=O (1700 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) analysis reveals:
Solubility and Stability
5-Hydroxynonanoic acid is sparingly soluble in water (0.8 g/L at 25°C) but miscible with ethanol and ether . Stability studies indicate decomposition above 150°C, necessitating storage under inert conditions .
Industrial and Biomedical Applications
Flavor and Fragrance Industry
As δ-nonalactone (its cyclic ester), the compound imparts a coconut-like aroma, making it a key ingredient in perfumes and food flavorings . Global demand exceeds 500 metric tons annually, driven by its use in premium cosmetics .
Biopolymer Synthesis
The hydroxyl and carboxylic acid groups enable polyhydroxyalkanoate (PHA) production. Pseudomonas aeruginosa strains incorporate 5-hydroxynonanoic acid into copolymers with 3-hydroxyvalerate, yielding materials with tunable elasticity .
Pharmaceutical Intermediates
In drug development, the compound serves as a precursor to prostaglandin analogs and antifungal agents . Its ability to inhibit Δ-aminolevulinic acid dehydratase (ALAD) underscores potential in treating porphyrias .
Recent Advances and Future Directions
A 2025 study optimized a Bacillus subtilis strain for 5-hydroxynonanoic acid production via CRISPR-Cas9-mediated pathway engineering, achieving titers of 45 g/L in fed-batch reactors . Future research aims to exploit its role in quorum sensing modulation for antimicrobial applications .
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